

# (S)-2-Pyrrolidinemethanol physical characteristics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L*-Prolinol

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An In-depth Technical Guide to the Physical Characteristics of (S)-2-Pyrrolidinemethanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chiral building blocks is paramount for their successful application in synthesis and analysis. (S)-2-Pyrrolidinemethanol, also known as (S)-(+)-Prolinol, is a crucial chiral auxiliary and building block in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of its core physical properties, supported by experimental considerations and workflows.

## Core Physical and Chemical Properties

(S)-2-Pyrrolidinemethanol is a colorless to light yellow liquid under standard conditions.<sup>[1]</sup> Its chemical structure consists of a pyrrolidine ring with a hydroxymethyl group at the second carbon, conferring its chirality.<sup>[2]</sup>

A summary of its key physical data is presented in the table below, compiled from established chemical literature and supplier specifications.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	[1][3]
Molecular Weight	101.15 g/mol	[1][3][4]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	74-76 °C at 2 mmHg	[5][6]
Density	1.025 g/mL at 25 °C	[5][6]
Refractive Index (n <sub>20/D</sub> )	1.4853	[5][7]
Optical Activity ([α] <sub>20/D</sub> )	+31° (c = 1 in toluene)	[5][7]
Flash Point	86 °C (186.8 °F) - closed cup	[8]
Solubility	Soluble in polar solvents. Calculated Log S: -1.61 (4.9 mg/mL).	[2][9]

## Experimental Protocols: Foundational Considerations

The physical constants presented are standard literature values. For laboratory verification, the following established methodologies are typically employed.

### Determination of Boiling Point under Reduced Pressure

Given the relatively high boiling point of (S)-2-Pyrrolidinemethanol at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is the standard method for its purification and boiling point determination to prevent thermal decomposition.

Methodology:

- Apparatus Setup: A distillation apparatus equipped with a Claisen adapter, a thermometer, a capillary tube for ebullition, a condenser, and a receiving flask is assembled. The system is connected to a vacuum pump with a manometer to monitor the pressure.

- Sample Preparation: The crude (S)-2-Pyrrolidinemethanol is placed in the distillation flask with boiling chips or a magnetic stirrer.
- Procedure: The system is evacuated to the desired pressure (e.g., 2 mmHg). The flask is then heated gently. The temperature at which the liquid and vapor are in equilibrium, indicated by a steady condensation on the thermometer bulb, is recorded as the boiling point at that pressure.

## Measurement of Optical Rotation

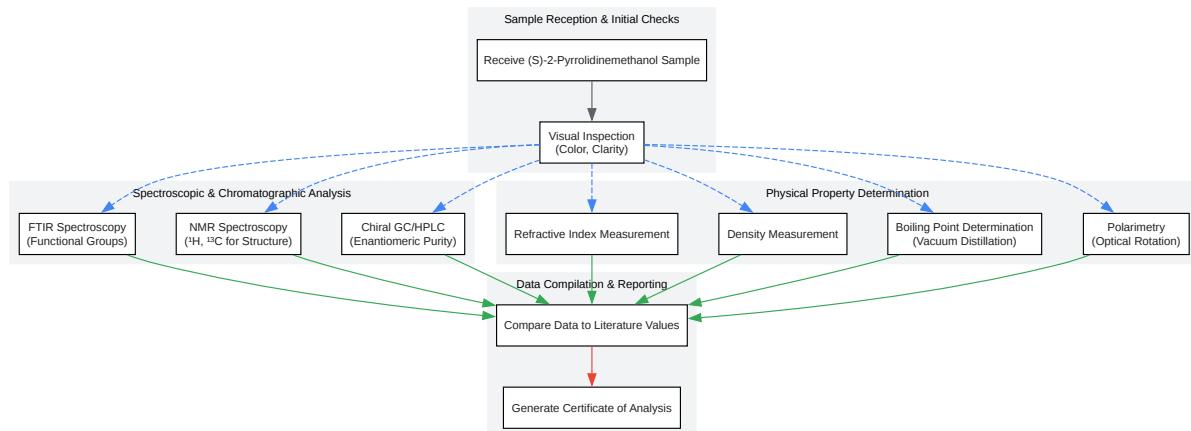
As a chiral molecule, the optical rotation is a critical parameter for confirming the enantiomeric purity of (S)-2-Pyrrolidinemethanol.

### Methodology:

- Instrumentation: A calibrated polarimeter is used.
- Sample Preparation: A solution of known concentration (c) is prepared by dissolving a precisely weighed amount of the sample in a specific solvent (e.g., toluene, as cited in the literature[5]). The concentration is typically expressed in g/100 mL.
- Measurement: The polarimeter tube of a known path length (l, in decimeters) is filled with the solution. The observed rotation ( $\alpha$ ) is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).
- Calculation: The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l * c)$

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a chiral liquid compound like (S)-2-Pyrrolidinemethanol, focusing on identity, purity, and key physical properties.



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- To cite this document: BenchChem. [(S)-2-Pyrrolidinemethanol physical characteristics]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b019643#s-2-pyrrolidinemethanol-physical-characteristics>]

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